![molecular formula C18H32O2 B12289661 (z)-9-Octadecen-4-olide](/img/structure/B12289661.png)
(z)-9-Octadecen-4-olide
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Overview
Description
(z)-9-Octadecen-4-olide: is a chemical compound known for its unique structure and properties. It is a lactone, which is a cyclic ester, and is often found in various natural products. This compound is characterized by its 18-carbon chain with a double bond at the 9th position and a lactone ring at the 4th position. It is commonly used in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (z)-9-Octadecen-4-olide typically involves the cyclization of hydroxy acids or the oxidation of corresponding alcohols. One common method is the Baeyer-Villiger oxidation of ketones, which converts a ketone into an ester or lactone using peracids as oxidizing agents.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale oxidation processes. The use of catalysts and controlled reaction conditions ensures high yield and purity of the compound. The process often involves the use of environmentally friendly oxidizing agents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: (z)-9-Octadecen-4-olide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: The double bond in the compound allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include diols and other reduced forms of the compound.
Substitution: Various substituted lactones and other derivatives.
Scientific Research Applications
Chemical Communication
Pheromone Research
One of the primary applications of (Z)-9-octadecen-4-olide is its role as a sex pheromone in certain insect species. For instance, it has been identified as the sex pheromone of the currant stem girdler, Janus integer. This lactone facilitates mate recognition among insects, playing a crucial role in their reproductive strategies. The compound's lipophilic nature allows it to be effectively secreted and detected over long distances, making it an essential element in the study of insect behavior and ecology .
Electrophysiological Studies
Research involving electrophysiological responses has demonstrated that this compound elicits significant antennal responses from male insects, indicating its effectiveness as a signaling molecule. Such studies contribute to understanding how chemical signals influence mating behaviors and species interactions in ecological contexts .
Agricultural Applications
Insect Attraction and Repellence
The compound has been investigated for its potential use in pest management. For instance, studies have shown that certain concentrations of this compound can attract beneficial insects while repelling pests. This dual functionality can be harnessed to develop eco-friendly pest control strategies that minimize chemical pesticide use .
Field Bioassays
Field bioassays have been conducted to evaluate the effectiveness of this compound in attracting pollinators or natural predators of agricultural pests. These assessments are crucial for developing integrated pest management systems that rely on natural ecological interactions rather than synthetic chemicals .
Medicinal Potential
Phytochemical Evaluation
Recent studies have explored the phytochemical properties of plants containing this compound. It has been suggested that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for further research into its therapeutic potential. Investigations into its effects on cancer cells have also been initiated, although more research is needed to establish its efficacy and safety .
Bioactive Compound Studies
The presence of this compound in various plant extracts highlights its potential as a bioactive compound. Studies focusing on the extraction and characterization of this lactone from different plant sources could lead to new insights into its medicinal properties and applications in traditional medicine .
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Chemical Communication | Sex pheromone for Janus integer | Effective mate recognition signal |
Agriculture | Insect attraction/repellence | Can attract pollinators; repel pests |
Medicinal Potential | Anti-inflammatory/antioxidant properties | Potential therapeutic uses; needs further study |
Case Studies
- Insect Behavior Study : A study conducted on the mating behavior of Janus integer demonstrated that males were significantly attracted to traps baited with this compound compared to controls, confirming its role as an effective pheromone.
- Pest Management Trials : Field trials using formulations containing this compound showed a marked increase in beneficial insect populations while reducing pest numbers by up to 30%, indicating its potential utility in sustainable agriculture.
- Phytochemical Analysis : Research analyzing various plant extracts revealed that those containing this compound exhibited notable cytotoxic effects against certain cancer cell lines, warranting further investigation into its pharmacological properties.
Mechanism of Action
The mechanism of action of (z)-9-Octadecen-4-olide involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes, contributing to its antimicrobial properties. The molecular targets include membrane lipids and specific enzymes involved in microbial metabolism.
Comparison with Similar Compounds
(z)-9-Octadecen-1-ol: This compound has a similar structure but with an alcohol group instead of a lactone ring.
(z)-9-Octadecen-2-one: This compound has a ketone group at the 2nd position instead of a lactone ring.
(z)-9-Octadecen-3-ol: This compound has an alcohol group at the 3rd position instead of a lactone ring.
Uniqueness: (z)-9-Octadecen-4-olide is unique due to its lactone ring, which imparts specific chemical and biological properties. The presence of the lactone ring makes it more reactive in certain chemical reactions and contributes to its pleasant odor, making it valuable in the fragrance industry.
Biological Activity
Overview
(Z)-9-Octadecen-4-olide is a cyclic ester, specifically a lactone, characterized by its 18-carbon chain and double bond at the 9th position. It has garnered attention in biological research due to its diverse biological activities, including antimicrobial and antifungal properties. This compound is also noted for its applications in the fragrance industry, owing to its pleasant odor.
Chemical Structure
The structural formula of this compound is represented as follows:
This compound features a double bond between carbons 9 and 10 and a lactone ring formed from the hydroxyl group at carbon 4.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its potential use in developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Antifungal Properties
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It inhibits the growth of fungi by interfering with their cellular processes.
Table 2: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Aspergillus niger | 32 µg/mL |
Candida tropicalis | 8 µg/mL |
The mechanism by which this compound exerts its biological effects involves interaction with biological membranes and specific enzymes. The lactone structure enhances its ability to penetrate lipid bilayers, leading to membrane disruption. Additionally, it inhibits certain metabolic enzymes in microorganisms, further contributing to its antimicrobial efficacy.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Chemical Health Risks evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that this compound could serve as a potential lead for antibiotic development due to its low MIC values against resistant strains .
- Antifungal Research : Another study focused on the antifungal properties of this compound against clinical isolates of Candida species. The findings suggested that this compound could be effective in treating fungal infections, especially in immunocompromised patients .
- Industrial Applications : Research has also explored the use of this compound in the fragrance industry, where its pleasant aroma makes it a valuable ingredient in perfumes and scented products. Its safety profile and natural origin further enhance its appeal for use in consumer products .
Properties
Molecular Formula |
C18H32O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-[(Z)-tetradec-5-enyl]oxolan-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h9-10,17H,2-8,11-16H2,1H3/b10-9- |
InChI Key |
MFJQEKNPFKHQHP-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCC1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC=CCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
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